molecular formula C28H34NO6P B1680819 {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid

{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid

Cat. No.: B1680819
M. Wt: 511.5 g/mol
InChI Key: MKEFUSOCGOBQMJ-DEOSSOPVSA-N
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Description

SB251023 is a synthetic organic compound known for its role as an agonist of the β3-adrenergic receptor. This compound has been primarily studied for its potential therapeutic applications in treating metabolic diseases such as obesity and diabetes .

Preparation Methods

The synthesis of SB251023 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

SB251023 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a research tool to study the β3-adrenergic receptor and its role in metabolic processes.

    Biology: Helps in understanding the signaling pathways and physiological effects mediated by the β3-adrenergic receptor.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic diseases such as obesity and diabetes.

    Industry: Utilized in the development of new drugs targeting the β3-adrenergic receptor

Mechanism of Action

SB251023 exerts its effects by binding to and activating the β3-adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within the cell. The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to the physiological effects associated with β3-adrenergic receptor activation .

Comparison with Similar Compounds

SB251023 is compared with other β3-adrenergic receptor agonists such as:

  • BRL37344
  • CL316243
  • GR265162X
  • L755507
  • CGP12177
  • Isoprenaline

SB251023 is unique due to its specific binding affinity and efficacy in activating the β3-adrenergic receptor, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C28H34NO6P

Molecular Weight

511.5 g/mol

IUPAC Name

[4-[[1-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]cyclopentyl]methyl]phenoxy]methyl-phenylphosphinic acid

InChI

InChI=1S/C28H34NO6P/c30-23-10-14-25(15-11-23)34-20-24(31)19-29-28(16-4-5-17-28)18-22-8-12-26(13-9-22)35-21-36(32,33)27-6-2-1-3-7-27/h1-3,6-15,24,29-31H,4-5,16-21H2,(H,32,33)/t24-/m0/s1

InChI Key

MKEFUSOCGOBQMJ-DEOSSOPVSA-N

Isomeric SMILES

C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NC[C@@H](COC4=CC=C(C=C4)O)O

SMILES

C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB251023;  SB 251023;  SB-251023.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid
Reactant of Route 2
{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid
Reactant of Route 3
{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid
Reactant of Route 4
{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid
Reactant of Route 5
Reactant of Route 5
{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid
Reactant of Route 6
{4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid

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